![molecular formula C34H54N2O6S2 B2976415 1,4-Bis[5-tert-butyl-2-(pentyloxy)benzenesulfonyl]piperazine CAS No. 2249623-44-5](/img/structure/B2976415.png)
1,4-Bis[5-tert-butyl-2-(pentyloxy)benzenesulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis[5-tert-butyl-2-(pentyloxy)benzenesulfonyl]piperazine, commonly known as BB5, is a synthetic compound that has been extensively researched for its potential applications in the field of medicinal chemistry. BB5 belongs to the class of sulfonamide compounds and has a unique chemical structure that makes it a promising candidate for the development of novel drugs.
Mécanisme D'action
BB5 acts as an inhibitor of various enzymes and receptors by binding to their active sites and blocking their activity. It has been shown to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase, as well as receptors such as the α1-adrenergic receptor.
Biochemical and physiological effects:
BB5 has been shown to have various biochemical and physiological effects, depending on the target enzyme or receptor. For example, its inhibitory activity against carbonic anhydrase makes it a potential candidate for the treatment of glaucoma, while its inhibitory activity against acetylcholinesterase makes it a potential candidate for the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BB5 is its potent inhibitory activity against various enzymes and receptors, which makes it a promising candidate for the development of drugs for various diseases. However, one of the limitations of BB5 is its low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for research on BB5. One potential direction is to further explore its inhibitory activity against various enzymes and receptors, and to identify new targets for drug development. Another potential direction is to develop new synthetic methods for BB5 that can improve its solubility and make it easier to work with in lab experiments. Additionally, research can be conducted to investigate the pharmacokinetics and pharmacodynamics of BB5, and to evaluate its efficacy and safety in animal models and clinical trials.
Méthodes De Synthèse
BB5 can be synthesized using a multi-step reaction sequence, starting from commercially available starting materials. The synthesis involves the reaction of 5-tert-butyl-2-(pentyloxy)benzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is followed by purification steps such as column chromatography to obtain pure BB5.
Applications De Recherche Scientifique
BB5 has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, making it a promising candidate for the development of drugs for various diseases.
Propriétés
IUPAC Name |
1,4-bis[(5-tert-butyl-2-pentoxyphenyl)sulfonyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54N2O6S2/c1-9-11-13-23-41-29-17-15-27(33(3,4)5)25-31(29)43(37,38)35-19-21-36(22-20-35)44(39,40)32-26-28(34(6,7)8)16-18-30(32)42-24-14-12-10-2/h15-18,25-26H,9-14,19-24H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHSRHIKLQYUGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)(C)C)OCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


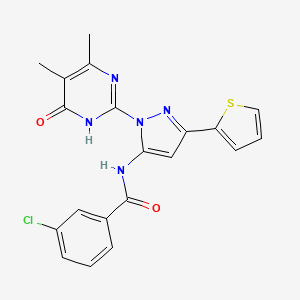
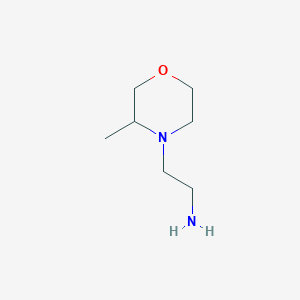
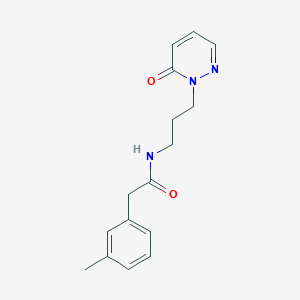
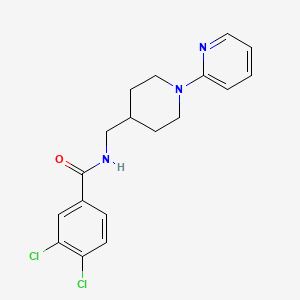
![5-([(4-Methoxybenzyl)amino]carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2976341.png)

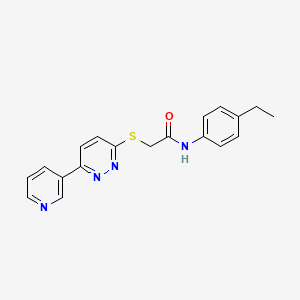
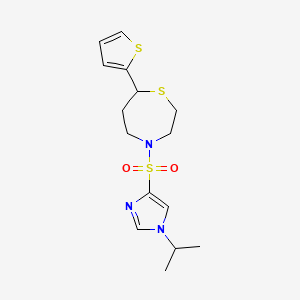
![[3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol](/img/structure/B2976348.png)
![N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2976349.png)
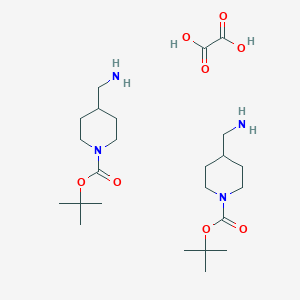
![(E)-4-(Dimethylamino)-n-[4-(hydroxymethyl)phenyl]-2-butenamide hydrochloride](/img/structure/B2976354.png)
